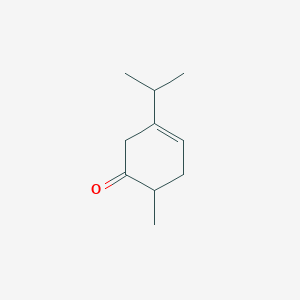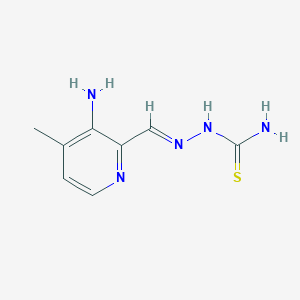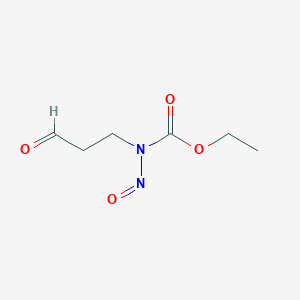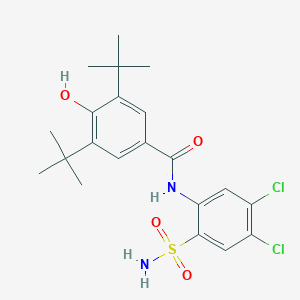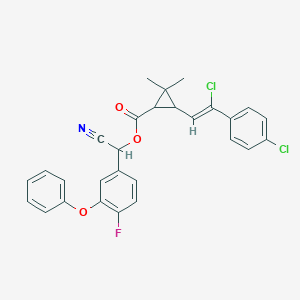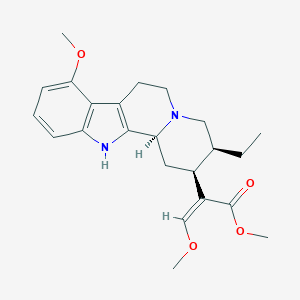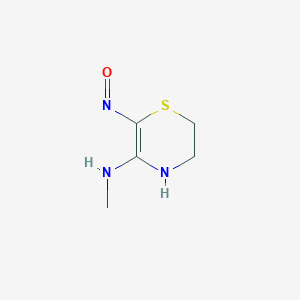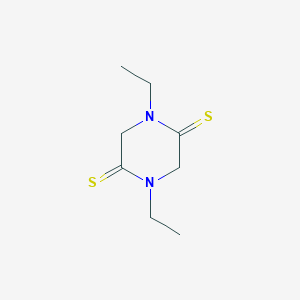
1,4-Diethylpiperazine-2,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethylpiperazine-2,5-dithione, also known as "DEPD," is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEPD is a sulfur-containing heterocyclic compound that has been synthesized using various methods.
作用機序
The mechanism of action of DEPD is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit oxidative stress. DEPD has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. DEPD has also been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression.
生化学的および生理学的効果
DEPD has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the activity of pro-inflammatory enzymes. DEPD has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
DEPD has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, DEPD has some limitations, including its solubility in water and its potential to interact with other compounds in the experimental system.
将来の方向性
There are several future directions for DEPD research, including the optimization of its synthesis method, the development of more stable and bioavailable analogs, and the investigation of its potential applications in other fields, such as agriculture and environmental science. The potential of DEPD as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, also warrants further investigation.
Conclusion
In conclusion, 1,4-Diethylpiperazine-2,5-dithione is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEPD has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, and has been used as a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DEPD and its potential applications in various fields.
合成法
DEPD can be synthesized using various methods, including the reaction of 1,4-diethylpiperazine with carbon disulfide and sodium hydroxide, or the reaction of 1,4-diethylpiperazine with sulfur and hydrogen peroxide. The synthesis of DEPD has been optimized to increase the yield and purity of the compound.
科学的研究の応用
DEPD has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. DEPD has been used as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
CAS番号 |
148306-25-6 |
|---|---|
製品名 |
1,4-Diethylpiperazine-2,5-dithione |
分子式 |
C8H14N2S2 |
分子量 |
202.3 g/mol |
IUPAC名 |
1,4-diethylpiperazine-2,5-dithione |
InChI |
InChI=1S/C8H14N2S2/c1-3-9-5-8(12)10(4-2)6-7(9)11/h3-6H2,1-2H3 |
InChIキー |
DQZOASHHODBDNI-UHFFFAOYSA-N |
SMILES |
CCN1CC(=S)N(CC1=S)CC |
正規SMILES |
CCN1CC(=S)N(CC1=S)CC |
同義語 |
2,5-Piperazinedithione, 1,4-diethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



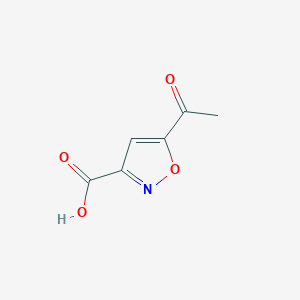
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
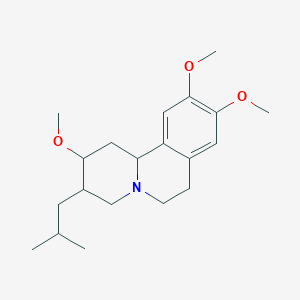
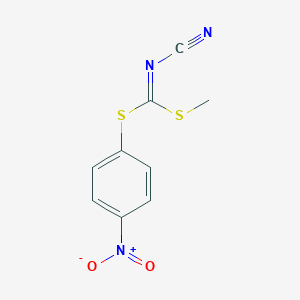
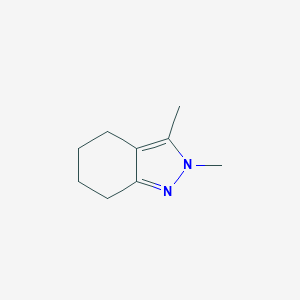
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)
